

A Comparative Guide to the Infrared Spectrum of 2,5-Dimethyl-p-anisaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Methoxy-2,5-dimethylbenzaldehyde
Cat. No.:	B1293634

[Get Quote](#)

For researchers and professionals in the field of drug development and chemical analysis, infrared (IR) spectroscopy serves as a fundamental tool for the elucidation of molecular structures. This guide provides a detailed interpretation of the IR spectrum of 2,5-Dimethyl-p-anisaldehyde, comparing its spectral features with related compounds to offer a comprehensive understanding of its vibrational characteristics.

Experimental Data Summary

The analysis of the IR spectrum of 2,5-Dimethyl-p-anisaldehyde reveals characteristic absorption bands that correspond to the specific functional groups present in the molecule. The table below summarizes the key observed vibrational frequencies and their assignments. For comparative purposes, typical IR absorption ranges for the functional groups and the observed frequencies for related molecules—p-anisaldehyde, 2,5-dimethylbenzaldehyde, and anisole—are also included.

Functional Group	Vibrational Mode	Typical Range (cm ⁻¹)	2,5-Dimethyl-p-anisaldehyde (Observed, cm ⁻¹)	p-Anisaldehyde (Observed, cm ⁻¹)	2,5-Dimethylbenzaldehyde (Observed, cm ⁻¹)	Anisole (Observed, cm ⁻¹)
Aldehyde	C-H Stretch	2830-2695	~2830, ~2730	2834, 2736	Not explicitly stated, but expected in this region	N/A
Aldehyde	C=O Stretch	1710-1685	~1700	1695	~1700	N/A
Aromatic	C-H Stretch	3100-3000	~3050	3074, 3008	Not explicitly stated, but expected in this region	3003, 2955
Aromatic	C=C Stretch	1600-1400	~1600, ~1500	~1600, ~1500	~1600, ~1489	~1600, ~1500
Ether (Aryl)	C-O Stretch	1275-1200 (asym), 1075-1020 (sym)	~1250	~1250	N/A	~1250 (asym), ~1040 (sym)
Alkyl	C-H Stretch	2975-2950 (asym), 2885-2865 (sym)	~2960	N/A	Not explicitly stated, but expected in this region	N/A

Note: The observed frequencies for 2,5-Dimethyl-p-anisaldehyde are based on the gas-phase spectrum from the NIST WebBook.[\[12\]](#)[\[13\]](#)[\[14\]](#) Slight variations may occur in different phases

(e.g., liquid or solid).

Detailed Interpretation and Comparison

The IR spectrum of 2,5-Dimethyl-p-anisaldehyde is consistent with its molecular structure, exhibiting key absorptions characteristic of an aldehyde, an aryl ether, and a substituted aromatic ring.

- **Aldehyde Group:** The presence of the aldehyde functional group is definitively confirmed by two distinct sets of peaks. The C=O stretching vibration appears as a strong band around 1700 cm^{-1} . This is slightly lower than a typical saturated aliphatic aldehyde due to the conjugation with the aromatic ring, a phenomenon also observed in p-anisaldehyde (1695 cm^{-1}) and 2,5-dimethylbenzaldehyde ($\sim 1700\text{ cm}^{-1}$).^{[1][4][15]} Furthermore, the characteristic aldehyde C-H stretching vibrations are observed as two weaker bands around 2830 cm^{-1} and 2730 cm^{-1} , often referred to as a "Fermi doublet," which is a hallmark of aldehydes.^[15]
- **Aromatic System:** The molecule's aromatic nature is evidenced by several absorptions. The aromatic C-H stretching vibrations are visible as a group of weaker bands just above 3000 cm^{-1} , around 3050 cm^{-1} . The C=C stretching vibrations within the benzene ring give rise to characteristic absorptions in the $1600\text{-}1400\text{ cm}^{-1}$ region. For 2,5-Dimethyl-p-anisaldehyde, these appear around 1600 cm^{-1} and 1500 cm^{-1} . These are consistent with the spectra of p-anisaldehyde, 2,5-dimethylbenzaldehyde, and anisole, all of which display similar aromatic C=C stretching bands.^{[1][4][8]}
- **Ether Linkage:** The aryl ether (methoxy group) is identified by a strong absorption band around 1250 cm^{-1} , corresponding to the asymmetric C-O stretching vibration. This is a prominent feature also seen in the spectra of p-anisaldehyde and anisole.^{[1][8]} A symmetric C-O stretching band is expected at a lower frequency, typically around 1040 cm^{-1} , as seen in anisole.^[8]
- **Alkyl Groups:** The methyl substituents on the benzene ring contribute to the C-H stretching absorptions in the $2975\text{-}2865\text{ cm}^{-1}$ region. These peaks overlap with the aldehyde C-H stretch but are typically observed as sharp bands.

Experimental Protocol


Acquisition of Infrared Spectrum:

The infrared spectrum of 2,5-Dimethyl-p-anisaldehyde was obtained from the NIST/EPA Gas-Phase Infrared Database.[12] The general procedure for acquiring a gas-phase IR spectrum is as follows:

- Sample Preparation: A small amount of the solid or liquid sample is placed in a gas cell. The cell is then heated to vaporize the sample and filled with an inert gas, such as nitrogen, to a specific pressure.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: The instrument passes a beam of infrared radiation through the gas cell. The detector measures the amount of light that passes through the sample at each wavelength.
- Data Processing: The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) using a Fourier transform.

Workflow for IR Spectrum Interpretation

The logical process for interpreting an unknown IR spectrum involves a systematic evaluation of the presence and absence of characteristic absorption bands to deduce the functional groups present in the molecule.

[Click to download full resolution via product page](#)

Caption: Workflow for the interpretation of an IR spectrum.

By following this systematic approach and comparing the spectrum of an unknown compound to those of known, related structures, researchers can confidently identify the functional groups present and elucidate the molecular structure. The IR spectrum of 2,5-Dimethyl-p-anisaldehyde serves as an excellent case study for applying these principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brainly.com [brainly.com]
- 2. p-Anisaldehyde(123-11-5) IR Spectrum [m.chemicalbook.com]
- 3. Solved (b) Clearly label the IR spectrum of p-anisaldehyde | Chegg.com [chegg.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 2,5-dimethyl- [webbook.nist.gov]
- 7. Benzaldehyde, 2,5-dimethyl- [webbook.nist.gov]
- 8. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 9. researchgate.net [researchgate.net]
- 10. Anisole(100-66-3) IR Spectrum [chemicalbook.com]
- 11. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,5-Dimethyl-para-anisaldehyde [webbook.nist.gov]
- 13. 2,5-Dimethyl-para-anisaldehyde [webbook.nist.gov]
- 14. 2,5-Dimethyl-para-anisaldehyde [webbook.nist.gov]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [A Comparative Guide to the Infrared Spectrum of 2,5-Dimethyl-p-anisaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293634#interpreting-the-ir-spectrum-of-2-5-dimethyl-p-anisaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com